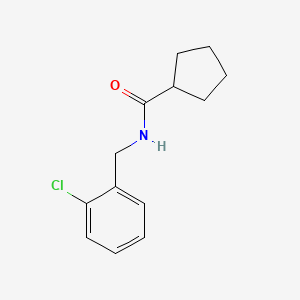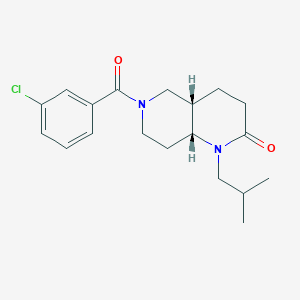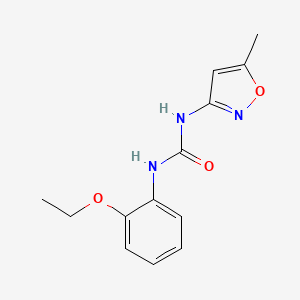![molecular formula C12H16ClN3O3S B5356583 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5356583.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play an important role in the signaling pathways of cytokines and growth factors, which are involved in inflammation and immune responses. CP-690,550 has been studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can prevent the activation of downstream signaling pathways that lead to inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor (TNF), in preclinical and clinical studies. It also modulates the differentiation and function of immune cells, such as T cells and B cells, which play a crucial role in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, as well as its ability to penetrate cell membranes and reach intracellular targets. However, its potential off-target effects and toxicity need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research and development of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One potential direction is to explore its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its combination therapy with other drugs, such as biologics and small molecules, for synergistic effects. Additionally, the development of novel JAK inhibitors with improved selectivity and safety profiles is an ongoing area of research in the field.
Méthodes De Synthèse
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with methyl piperazine, followed by reduction and sulfonation reactions. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to effectively inhibit JAK enzymes and suppress inflammatory responses. Clinical trials have demonstrated its efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-15-4-6-16(7-5-15)20(18,19)11-8-9(12(14)17)2-3-10(11)13/h2-3,8H,4-7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQRYBILSOZPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-({3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5356506.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5356513.png)


![N-[3-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5356534.png)
![[2-(4-biphenylyloxy)ethyl]ethylamine hydrochloride](/img/structure/B5356541.png)
![1-(4-fluorobenzyl)-N-[(1R)-2-hydroxy-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5356551.png)
![methyl 5-[2-(3,4-dichlorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5356562.png)
![3-{2-[ethyl(4-hydroxybutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5356572.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5356579.png)

![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5356592.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5356594.png)
![4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide](/img/structure/B5356598.png)
